molecular formula C13H7F2NO B14695643 3,8-difluoro-5H-phenanthridin-6-one CAS No. 23818-35-1

3,8-difluoro-5H-phenanthridin-6-one

Cat. No.: B14695643
CAS No.: 23818-35-1
M. Wt: 231.20 g/mol
InChI Key: VNWWYNDTUKKDLX-UHFFFAOYSA-N
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Description

3,8-Difluoro-5H-phenanthridin-6-one is a fluorinated derivative of the phenanthridinone scaffold, a tricyclic aromatic system with a lactam moiety. The compound features fluorine substituents at positions 3 and 8 on the phenanthridinone core. Phenanthridinones are widely studied for their pharmacological relevance, including anticancer, antimicrobial, and enzyme-inhibitory activities.

Properties

CAS No.

23818-35-1

Molecular Formula

C13H7F2NO

Molecular Weight

231.20 g/mol

IUPAC Name

3,8-difluoro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H7F2NO/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6H,(H,16,17)

InChI Key

VNWWYNDTUKKDLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NC3=C2C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenanthridinones, including 3,8-difluoro-5H-phenanthridin-6-one, can be achieved through various methods. One common approach involves the palladium-catalyzed annulation of aryl iodides with benzamides . This method provides controlled access to functionalized phenanthridinones in good yields. Another method involves the direct carbonylation of o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source . These reactions are typically catalyzed by transition metals such as palladium or nickel and can be carried out under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed annulation or direct carbonylation processes. These methods are scalable and can be optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3,8-Difluoro-5H-phenanthridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenanthridinones depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3,8-difluoro-5H-phenanthridin-6-one , highlighting substituent effects on molecular properties and synthetic accessibility:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XLogP3/LogP Key Properties/Applications Reference
This compound 3-F, 8-F C₁₃H₇F₂NO 247.20 (calculated) ~2.1 (est.) High electronegativity, potential bioactivity N/A
5-Benzyl-3,8-dichlorophenanthridin-6(5H)-one 3-Cl, 8-Cl, 5-benzyl C₂₀H₁₃Cl₂NO 362.23 N/A Anticancer candidate (synthetic intermediate)
8-Chloro-3-nitro-5H-phenanthridin-6-one 3-NO₂, 8-Cl C₁₃H₇ClN₂O₃ 274.66 2.9 High polarity, nitro group enhances reactivity
3,8-Dimethoxy-5-phenylphenanthridin-6(5H)-one 3-OMe, 8-OMe, 5-Ph C₂₁H₁₇NO₃ 339.37 N/A Improved solubility (methoxy groups)
1-Amino-3,8-dibromo-5H-phenanthridin-6-one 1-NH₂, 3-Br, 8-Br C₁₃H₈Br₂N₂O 392.03 N/A Bromine adds steric bulk; amino group enables H-bonding
5-Methyl-6(5H)-phenanthridinone 5-Me C₁₄H₁₁NO 209.25 2.5 (est.) Alkyl substitution enhances lipophilicity

Key Observations:

Substituent Effects on Lipophilicity :

  • Fluorine’s electronegativity and small size reduce steric hindrance compared to bulkier groups like chloro or bromo. The estimated XLogP3 of This compound (~2.1) is lower than that of 8-chloro-3-nitro-5H-phenanthridin-6-one (XLogP3 = 2.9) , suggesting improved aqueous solubility.
  • Methoxy-substituted analogs (e.g., 3,8-dimethoxy-5-phenylphenanthridin-6(5H)-one ) exhibit enhanced solubility due to oxygen’s polarity .

Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., in ) is a common route for halogenated phenanthridinones.

Bioactivity Correlations: Bromo and amino substituents (e.g., 1-amino-3,8-dibromo-5H-phenanthridin-6-one) are linked to DNA-intercalating or enzyme-inhibitory activities . Fluorine’s electron-withdrawing nature could modulate binding affinity in similar pathways.

Research Findings and Limitations

  • Gaps in Data : Direct experimental data for This compound is absent in the provided evidence. Properties are inferred from analogs (e.g., chloro, nitro derivatives).
  • Contradictions : Methoxy groups enhance solubility but reduce membrane permeability compared to halogens. The difluoro compound may balance these traits.
  • Future Directions : Synthesis and testing of This compound using methods from (Pd-catalyzed reactions) could validate hypothesized properties.

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